Bienvenue dans la boutique en ligne BenchChem!

4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

This ortho-chlorobenzyl benzimidazole derivative (CAS 339009-73-3) is certified at ≥98% purity, eliminating impurity-driven assay artifacts. Its N-1 benzyloxy linkage uniquely enables microsomal stability benchmarking against N-benzyl analogues, while the ortho-chloro substitution pattern matches the FLAP pharmacophore (IC50 = 0.31 μM reference). Ideal as a reference standard for dose-response IC50 determinations and X-ray co-crystallography studies of target binding poses. Choose this defined single-isomer compound to ensure data reproducibility across your SAR campaigns.

Molecular Formula C21H17ClN2O2
Molecular Weight 364.83
CAS No. 339009-73-3
Cat. No. B2525208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether
CAS339009-73-3
Molecular FormulaC21H17ClN2O2
Molecular Weight364.83
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4Cl
InChIInChI=1S/C21H17ClN2O2/c1-25-17-12-10-15(11-13-17)21-23-19-8-4-5-9-20(19)24(21)26-14-16-6-2-3-7-18(16)22/h2-13H,14H2,1H3
InChIKeyQFZVSUYBMFZFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether (CAS 339009-73-3): Structural Identity and Core Characteristics


4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether (CAS 339009-73-3) is a 1,2-disubstituted benzimidazole derivative with the molecular formula C21H17ClN2O2 and a molecular weight of 364.83 g/mol [1]. Its structure features a 2-chlorobenzyloxy moiety at the N‑1 position and a 4‑methoxyphenyl group at the C‑2 position of the benzimidazole core, classified among aryl ether benzimidazoles [2]. The compound is commercially available with certified purity levels, for instance at 98% from LeYan (catalog no. 1623978) , making it suitable as a research intermediate or screening candidate.

Why 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether Cannot Be Interchanged with In-Class Analogues


Benzimidazole derivatives with identical core scaffolds and seemingly minor substituent variations cannot be assumed interchangeable for research or industrial applications. Positional isomerism of the chlorobenzyl group—specifically ortho versus para substitution—generates measurable differences in steric bulk, electron distribution, and three-dimensional conformation that directly influence molecular recognition, target binding, and physicochemical properties [1]. In the FLAP inhibitor series, the 2-chlorobenzyl substituent proved critical for activity, and even subtle modifications led to substantial potency shifts [2]. Moreover, the presence or absence of an additional 6‑chloro substituent on the benzimidazole ring introduces further divergence in lipophilicity, metabolic stability, and synthetic complexity. Procurement decisions based solely on benzimidazole class membership therefore risk selecting a compound with uncharacterized or suboptimal performance for the intended assay system.

Quantitative Differentiation Evidence for 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether Against Closest Analogues


Ortho-vs-Para Chlorobenzyl Positional Isomerism: Steric and Conformational Differentiation

The ortho-chlorobenzyl substitution in CAS 339009-73-3 introduces a steric clash radius that is absent in the para-chloro isomer (CAS 339009-75-5). Computational analysis reveals a calculated topological polar surface area (TPSA) of 36.0 Ų for both isomers, but the ortho-chloro orientation generates a larger Connolly solvent-excluded volume and restricts rotational freedom of the benzyloxy side chain . This steric constraint alters the accessible conformational ensemble: the ortho-chloro compound adopts a preferred dihedral angle of approximately 75–85° between the benzimidazole and chlorophenyl planes, whereas the para-isomer can sample a broader range including near-planar geometries [1]. Such conformational restriction has been directly correlated with differential target engagement in benzimidazole-based FLAP inhibitors where 2-chlorobenzyl substitution was essential for IC50 = 0.31 μM potency [2].

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

Absence of 6-Chloro Substituent: Differentiated Lipophilicity and Synthetic Tractability

CAS 339009-73-3 lacks the additional chlorine atom at the benzimidazole 6-position that is present in analogues such as 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole and 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS 329234-85-7) . The absence of this substituent results in a lower calculated LogP (estimated XLogP3 ≈ 5.2 for CAS 339009-73-3 vs. ≈ 5.9 for the 6-chloro analogue) [1], indicating reduced lipophilicity that may translate to lower non-specific protein binding and improved aqueous solubility profiles. Additionally, the simpler substitution pattern of CAS 339009-73-3 enables a shorter synthetic route with fewer steps, typically 3–4 steps from commercially available o-phenylenediamine and 4-methoxybenzaldehyde [2], compared to 5–6 steps required for 6-chloro-substituted variants.

Drug Discovery Physicochemical Profiling Synthetic Chemistry

Certified Purity and Batch Consistency Versus Unspecified-Grade Analogues

CAS 339009-73-3 is supplied with documented purity certification at 98% from LeYan (Product No. 1623978), providing batch-level assurance . In contrast, many closely related analogues such as the 6-chloro-1-[(3-chlorobenzyl)oxy] variant and the 6-chloro-1-[(4-chlorobenzyl)oxy] variant (CAS 329234-85-7) are frequently offered at 95% purity with less rigorous characterization . The 3% purity differential corresponds to a meaningful reduction in unidentified impurities—potentially 20–30 mg of impurity per gram of material—which can confound dose-response relationships and produce false positives or negatives in biological assays.

Quality Control Reproducibility Chemical Procurement

N-1 Benzyloxy Linkage Versus N-1 Benzyl Linkage: Metabolic and Conformational Implications

CAS 339009-73-3 incorporates an N-1 benzyloxy (N–O–CH2–Ar) linkage, distinguishing it from N-1 benzyl (N–CH2–Ar) analogues such as 1-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole . The N-alkoxy bond introduces an additional oxygen atom that alters electron density on the benzimidazole ring and creates a distinct metabolic soft spot. N-alkoxybenzimidazoles are known substrates for oxidative N-dealkylation and O-dealkylation pathways that differ from those of N-benzyl congeners, potentially yielding different metabolite profiles and half-lives in hepatic microsome assays [1]. This structural feature also shifts the pKa of the benzimidazole core by approximately 0.5–1.0 units due to the electron-withdrawing inductive effect of the oxygen, affecting ionization state at physiological pH [2].

Metabolic Stability Oxidative Metabolism Probe Design

Recommended Application Scenarios for 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether Based on Differentiated Evidence


FLAP-Targeted Anti-Leukotriene Drug Discovery Screening

The ortho-chlorobenzyl substitution pattern of CAS 339009-73-3 aligns with the pharmacophoric requirements identified for FLAP inhibitors, where compound 7 (1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole) achieved IC50 = 0.31 μM in intact neutrophils [1]. This compound can serve as a structurally simplified probe for exploring 2-chlorobenzyl recognition in the FLAP binding site, enabling SAR expansion around the 4-methoxyphenyl C-2 substituent.

Comparative Metabolic Stability Profiling of N-Alkoxy vs. N-Benzyl Benzimidazoles

The unique N-1 benzyloxy linkage of CAS 339009-73-3 makes it an ideal candidate for head-to-head microsomal stability comparisons against N-benzyl analogues such as 1-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole [2]. Researchers investigating oxidative metabolism of benzimidazole scaffolds can use this compound to quantify differential intrinsic clearance rates (Clint) attributable to the N–O bond.

Ortho-Substituent Conformational Analysis in Benzimidazole Binding Pockets

The steric restriction imposed by the ortho-chloro group generates a constrained conformational profile distinct from the para-chloro isomer (CAS 339009-75-5) [3]. This compound is suited for X-ray co-crystallography or molecular dynamics studies aimed at understanding how ortho-substituent geometry influences ligand pose and target residence time in benzimidazole-binding proteins.

High-Reproducibility Biochemical Assay Reference Standard

With certified 98% purity , CAS 339009-73-3 provides a more chemically defined input than 95%-purity analogues, reducing the risk of impurity-driven assay interference. It is recommended as a reference standard for dose-response studies where narrow confidence intervals are required, such as IC50 determinations in enzyme inhibition or cell-based viability assays.

Quote Request

Request a Quote for 4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.